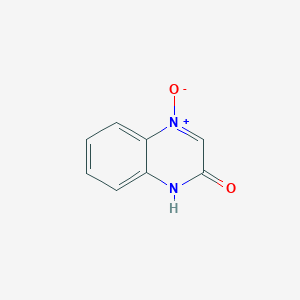
4-oxido-1H-quinoxalin-4-ium-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxido-1H-quinoxalin-4-ium-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research indicates that quinoxaline derivatives, including 4-oxido-1H-quinoxalin-4-ium-2-one, exhibit notable anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A specific investigation into the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis rates .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 35 |
| 50 | 20 | 70 |
Antimicrobial Properties
The antimicrobial activities of quinoxaline derivatives have been extensively studied. The compound has shown efficacy against a range of bacteria and fungi.
Case Study:
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound possesses a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Case Study:
A study assessed the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 300 | 150 |
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoxaline precursors. Various synthetic routes have been explored to enhance yield and purity.
Synthesis Example:
A common method involves the reaction of quinoxaline with oxidizing agents under controlled conditions to yield the desired compound with high purity (>95%) .
特性
CAS番号 |
17508-35-9 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC名 |
4-oxido-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11) |
InChIキー |
XNSYCGZYOOUZKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
Key on ui other cas no. |
17508-35-9 |
同義語 |
2(1H)-Quinoxalinone, 4-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















